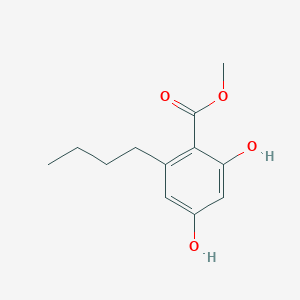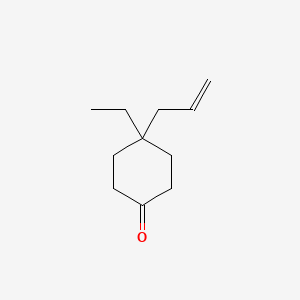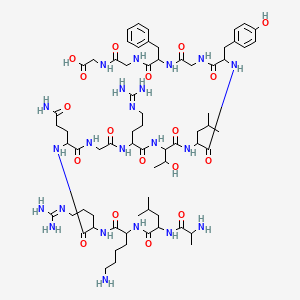
Osteogenicgrowthpeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osteogenic growth peptide is a naturally occurring peptide that plays a crucial role in bone formation and regeneration. It has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. Osteogenic growth peptide is also involved in the regulation of bone density and the healing of bone fractures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Osteogenic growth peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, osteogenic growth peptide can be produced using recombinant DNA technology. This involves the insertion of the gene encoding osteogenic growth peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Osteogenic growth peptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of osteogenic growth peptide include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from the chemical reactions of osteogenic growth peptide include modified peptides with enhanced stability, increased biological activity, or altered binding properties. These modifications can improve the peptide’s therapeutic potential and its application in various fields .
Aplicaciones Científicas De Investigación
Osteogenic growth peptide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques. In biology, it is used to investigate the mechanisms of bone formation and regeneration. In medicine, osteogenic growth peptide is being explored as a potential therapeutic agent for the treatment of bone-related disorders such as osteoporosis and bone fractures. In industry, it is used in the development of biomaterials for bone tissue engineering .
Mecanismo De Acción
Osteogenic growth peptide exerts its effects by binding to specific receptors on the surface of osteoblasts, triggering a cascade of intracellular signaling pathways that promote cell proliferation and differentiation. The peptide activates the mitogen-activated protein kinase (MAPK) pathway, which leads to the upregulation of genes involved in bone formation. Additionally, osteogenic growth peptide enhances the expression of alkaline phosphatase and collagen, which are essential for the mineralization of the bone matrix .
Comparación Con Compuestos Similares
Osteogenic growth peptide is unique in its ability to specifically target osteoblasts and promote bone formation. Similar compounds include bone morphogenetic proteins (BMPs) and parathyroid hormone (PTH), which also play roles in bone metabolism. osteogenic growth peptide has distinct advantages, such as its smaller size, which allows for easier synthesis and modification, and its ability to be used in combination with other therapeutic agents to enhance bone regeneration .
List of Similar Compounds:- Bone morphogenetic proteins (BMPs)
- Parathyroid hormone (PTH)
- Calcitonin gene-related peptide (CGRP)
- Fibroblast growth factor (FGF)
Propiedades
Fórmula molecular |
C68H110N22O18 |
|---|---|
Peso molecular |
1523.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77) |
Clave InChI |
VNTJGCYVIRTGMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


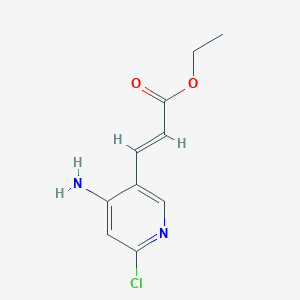



![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)
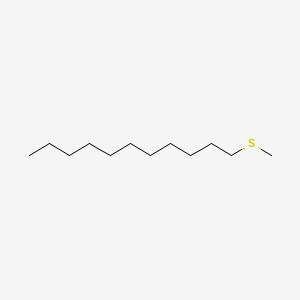
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)

